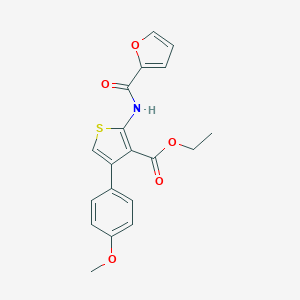

![molecular formula C23H17N3O B382595 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 379242-03-2](/img/structure/B382595.png)

5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one, also known as DM-PQ, is a heterocyclic compound that has been the subject of scientific research due to its potential for various applications.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis of 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one can be achieved through a multi-step reaction pathway that involves the introduction of various functional groups onto a phthalazine scaffold.

Starting Materials

Phthalic anhydride, o-phenylenediamine, 3,4-dimethylbenzaldehyde, acetic anhydride, sulfuric acid, sodium hydroxide, ethanol, hydrochloric acid, potassium hydroxide, chloroform, sodium carbonate, wate

Reaction

Step 1: Synthesis of 2-(3,4-dimethylphenyl)hydrazinecarboxamide by reacting o-phenylenediamine with 3,4-dimethylbenzaldehyde in ethanol in the presence of acetic anhydride and sulfuric acid as catalysts., Step 2: Synthesis of 5-(3,4-dimethylphenyl)-2H-phthalazin-1-one by reacting 2-(3,4-dimethylphenyl)hydrazinecarboxamide with phthalic anhydride in ethanol in the presence of sulfuric acid as a catalyst., Step 3: Synthesis of 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one by reacting 5-(3,4-dimethylphenyl)-2H-phthalazin-1-one with potassium hydroxide in chloroform and then with carbon dioxide in the presence of water and sodium carbonate as a base.

Mecanismo De Acción

5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one binds to DNA and RNA through intercalation, which involves the insertion of the 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one molecule between the base pairs of nucleic acids. This binding can result in changes in the structure and function of nucleic acids, which can be useful for studying their properties and interactions.

Efectos Bioquímicos Y Fisiológicos

5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one has been shown to have minimal toxicity and does not significantly affect cell viability or proliferation. However, it can affect the conformation and stability of nucleic acids, which can have downstream effects on cellular processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one has several advantages for use in lab experiments, including its high selectivity for nucleic acids, its fluorescent properties, and its ease of synthesis. However, its use can be limited by its potential to affect the structure and function of nucleic acids, as well as its potential for non-specific binding.

Direcciones Futuras

There are several potential future directions for research on 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one. One area of interest is the development of new fluorescent probes based on 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one for detecting different types of biological molecules. Additionally, further research is needed to better understand the mechanism of action of 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one and its potential effects on cellular processes. Finally, there is potential for 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one to be used in therapeutic applications, such as in the development of new drugs for treating diseases related to nucleic acid dysfunction.

Aplicaciones Científicas De Investigación

5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one has been the subject of scientific research due to its potential for various applications. One of its primary uses is as a fluorescent probe for detecting biological molecules. 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one has been shown to selectively bind to DNA and RNA, making it a useful tool for detecting and analyzing nucleic acids.

Propiedades

IUPAC Name |

5-(3,4-dimethylphenyl)quinazolino[2,3-a]phthalazin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O/c1-14-11-12-16(13-15(14)2)21-17-7-3-4-8-18(17)22-24-20-10-6-5-9-19(20)23(27)26(22)25-21/h3-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRXCEJNQBEMNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

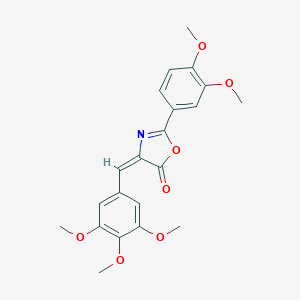

![2-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]quinuclidin-3-one](/img/structure/B382512.png)

![1-(3,4-Dimethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B382518.png)

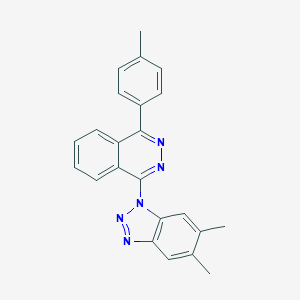

![4-(5,6-dimethyl-1H-1,2,3-benzotriazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B382520.png)

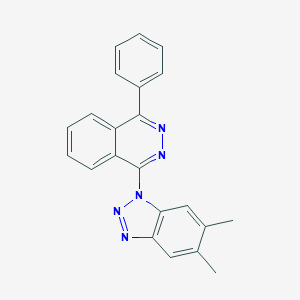

![Diethyl 5-[(4-phenylphthalazin-1-yl)oxy]isophthalate](/img/structure/B382521.png)

![Methyl 2-({[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382523.png)

![3-allyl-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382524.png)

![2-({2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382525.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidine](/img/structure/B382526.png)

![Methyl 4,5-dimethyl-2-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B382527.png)

![3,4-dimethoxy-N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B382528.png)